N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Description
N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, ®-3- (7- (methyl (7h-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-5-azaspiro [24]heptan-5-yl)-3-oxopropanenitrile, has been identified as a selective inhibitor of JAK1 . JAK1 is a member of the Janus kinase family, which plays a crucial role in the signal transduction of various cytokines and growth factors .
Mode of Action
The structurally similar compound mentioned above inhibits jak1 by binding to it, thereby preventing it from phosphorylating and activating stat proteins . This results in the modulation of gene expression and influences cellular processes such as proliferation, differentiation, and apoptosis .
Biochemical Pathways
This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
The structurally similar compound was optimized through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, all of which influence its bioavailability .
Result of Action
The inhibition of jak1 by the structurally similar compound could potentially lead to the modulation of immune response and inflammation, given the role of jak1 in cytokine signaling .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-2-18-10-12-19(13-11-18)15-28-25(32)21-9-6-14-31(16-21)27-29-23-22(20-7-4-3-5-8-20)17-34-24(23)26(33)30-27/h3-5,7-8,10-13,17,21H,2,6,9,14-16H2,1H3,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQSWCXCZVDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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